Introduction: The Strategic Importance of a Fluorinated Heterocycle
Introduction: The Strategic Importance of a Fluorinated Heterocycle
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)pyridine
In the landscape of modern medicinal and agricultural chemistry, fluorinated scaffolds are indispensable tools for molecular design. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[1] These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
2-Methoxy-6-(trifluoromethyl)pyridine (CAS No: 34486-18-5) is a key heterocyclic building block that embodies these advantages.[2][3] As a substituted pyridine, its nitrogen atom provides a locus for hydrogen bonding and polarity, crucial for solubility and receptor interactions.[4][5][6] The interplay between the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group creates a unique electronic profile, making it a versatile intermediate for synthesizing a new generation of pharmaceuticals and agrochemicals.[2][3][7][8] This guide provides an in-depth examination of its core physical properties, outlines robust protocols for its characterization, and establishes a framework for its safe and effective use in a research setting.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in both storage and application. For 2-Methoxy-6-(trifluoromethyl)pyridine, these properties dictate its handling requirements, solubility in various solvent systems, and reactivity in synthetic pathways. The data presented below is a synthesis of information from leading chemical suppliers and predictive databases.
| Property | Value | Source(s) |
| CAS Number | 34486-18-5 | [2][9][10] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2][9] |
| Appearance | Colorless to light yellow liquid | [9][11] |
| Boiling Point | 149.8 ± 40.0 °C (Predicted) | [2][11] |
| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [2][11] |
| pKa | -1.28 ± 0.12 (Predicted) | [11] |
| Purity | ≥96% | [2][9] |
Molecular Structure and Identification
Visualizing the molecular structure is the first step toward understanding its chemical nature. The arrangement of the methoxy and trifluoromethyl groups on the pyridine ring dictates its reactivity and steric profile.
Caption: 2D structure of 2-Methoxy-6-(trifluoromethyl)pyridine.
Spectroscopic and Chromatographic Profile: An Analytical Overview
Characterization of 2-Methoxy-6-(trifluoromethyl)pyridine relies on a suite of standard analytical techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity, purity, and integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group's protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic of the 2,6-substitution pattern.
-
¹³C NMR: The carbon spectrum will reveal signals for each unique carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling, a hallmark of the -CF₃ group.
-
¹⁹F NMR: The fluorine NMR will show a sharp singlet, confirming the presence of a single trifluoromethyl environment. Its chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.
Mass Spectrometry (MS)
Coupled with Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure. The molecular ion peak (M⁺) should be observed at m/z 177.12.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include C-H stretching from the aromatic ring and methyl group, C-O stretching for the ether linkage, C=C and C=N stretching within the pyridine ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.[12][13]
Experimental Protocols for Characterization
To ensure trustworthy and reproducible results, standardized analytical protocols are essential. The following methods describe the determination of identity, purity, and key physical properties.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a research sample of 2-Methoxy-6-(trifluoromethyl)pyridine.
Caption: A streamlined workflow for the characterization of 2-Methoxy-6-(trifluoromethyl)pyridine.
Protocol 1: Purity and Identity Confirmation by GC-MS
-
Rationale: This method is ideal for assessing the purity of volatile compounds and confirming molecular weight. The choice of a non-polar column is based on the compound's moderate polarity.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the purity percentage based on peak area. Confirm identity by matching the mass spectrum of the main peak to the expected molecular weight (177.1 g/mol ) and fragmentation pattern.
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Rationale: Multi-nuclear NMR provides unambiguous structural confirmation. Deuterated chloroform is a common solvent for this type of compound. The use of a computational method like GIAO can aid in assigning complex spectra.[14]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra at room temperature.
-
For ¹H, use a spectral width of 16 ppm and a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
For ¹³C, use a spectral width of 240 ppm with proton decoupling.
-
For ¹⁹F, use a spectral width appropriate for trifluoromethyl compounds, with proton decoupling.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Analyze chemical shifts, coupling constants, and integration to confirm the structure of 2-Methoxy-6-(trifluoromethyl)pyridine.
Safety and Handling
As a research chemical, proper handling of 2-Methoxy-6-(trifluoromethyl)pyridine is paramount to ensure laboratory safety.[3]
-
GHS Classification: The compound is classified with the following hazards[9]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Warning[9]
-
Pictogram: GHS07 (Exclamation Mark)[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15][16][17]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][18]
-
Storage: Store in a cool, dry, and well-ventilated place away from ignition sources. Keep the container tightly sealed.[2][9][18]
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[15][18] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Chemical Innovation
2-Methoxy-6-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is an enabling tool for researchers and drug development professionals. Its unique combination of a pyridine core, a methoxy group, and a trifluoromethyl moiety provides a robust platform for creating novel molecules with tailored properties. Understanding its fundamental physical properties, analytical profile, and safety requirements is the critical first step in harnessing its full potential to drive innovation in the synthesis of next-generation pharmaceuticals and agrochemicals.
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